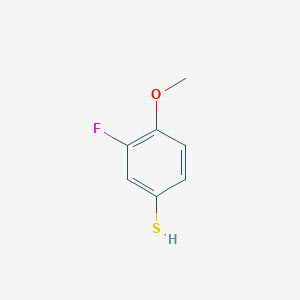

3-Fluoro-4-methoxythiophenol

描述

Overview of Thiophenol Derivatives in Modern Organic Synthesis

Thiophenols, also known as benzenethiols, are organosulfur compounds that are structural analogs of phenols, with the oxygen atom of the hydroxyl group replaced by a sulfur atom. relicchemicals.inwikipedia.org These compounds and their derivatives are versatile intermediates in organic synthesis. relicchemicals.inspringerprofessional.de They are integral in the preparation of a wide array of sulfur-containing molecules, including thiophenyl ethers, thioesters, and thiazoles. relicchemicals.in The applications of these resulting compounds are extensive, finding use in the development of pharmaceuticals, agrochemicals, and advanced materials. relicchemicals.inchemimpex.com For instance, thiophenol derivatives are employed in the synthesis of pesticides and herbicides for agricultural use. relicchemicals.in

Significance of Fluorine in Pharmaceutical and Agrochemical Sciences

The introduction of fluorine into bioactive molecules is a widely employed strategy in the life science industries. chimia.ch It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals on the market are fluorinated compounds. nih.gov This prevalence is due to the unique properties that fluorine imparts to a molecule, often leading to enhanced biological activity. chimia.chhdfcsec.com

Impact of Fluorine on Physicochemical Properties and Bioavailability

The incorporation of fluorine can significantly alter a molecule's physicochemical properties, which in turn affects its pharmacokinetic and pharmacodynamic behavior. nih.govrroij.com Key impacts include:

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. nih.govrroij.commdpi.com This is a crucial factor for improving the absorption and distribution of a drug within the body. nih.gov

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.govacs.org Replacing a hydrogen atom at a metabolically susceptible site with fluorine can block or slow down oxidative metabolism by enzymes like cytochrome P450, thereby prolonging the drug's therapeutic effect. tandfonline.comucd.ie

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. hdfcsec.comtandfonline.com This can alter the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and binding to its target. nih.govtandfonline.com For example, reducing the basicity of an amine group can improve a compound's membrane permeability and bioavailability. tandfonline.comtandfonline.com

Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule. acs.org This can lead to a more favorable orientation for binding to a biological target, thus enhancing its potency. ucd.ie

Role of Fluorinated Compounds in Drug Discovery Programs

The strategic use of fluorine has become a vital tool in drug discovery and development. tandfonline.comnih.gov The ability of fluorine to modulate multiple properties simultaneously makes it a valuable element for lead optimization. tandfonline.comucd.ie In some cases, up to half of the drugs approved by the U.S. Food and Drug Administration (FDA) in a given year have been organofluorine compounds. tandfonline.com The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954, and since then, the number of approved fluorinated drugs has steadily increased. acs.orgnih.gov

Fluorinated building blocks are a cornerstone of this approach, with a growing trend towards the use of more diverse fluorinated chemical motifs beyond simple aromatic substitutions. tandfonline.com Late-stage fluorination, where a fluorine atom is introduced into a complex molecule in the final steps of synthesis, is also a powerful strategy for creating new drug candidates with improved properties. rsc.org

Contextualization of 3-Fluoro-4-methoxythiophenol within Substituted Arenethiols

This compound is a substituted arenethiol that serves as a valuable building block in various synthetic applications. chemimpex.com Its utility stems from the specific combination of its functional groups.

Unique Structural Features: Fluorine and Methoxy (B1213986) Group

The structure of this compound is characterized by a benzene (B151609) ring substituted with a thiol (-SH) group, a fluorine atom, and a methoxy (-OCH3) group. The fluorine at the 3-position and the methoxy group at the 4-position create a unique electronic and steric environment on the aromatic ring. The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group influence the reactivity of the thiol group and the aromatic ring itself.

Reactivity Modulation in Organic Synthesis

The presence of both the fluoro and methoxy substituents on the thiophenol scaffold modulates its reactivity in organic synthesis. chemimpex.com These groups can direct the regioselectivity of further reactions on the aromatic ring and influence the nucleophilicity of the thiol group. This makes this compound a useful intermediate for creating complex molecules with precisely controlled structures. chemimpex.com It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions, to generate novel compounds with potentially enhanced efficacy for applications in pharmaceuticals and agrochemicals. chemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7FOS | nih.govamerigoscientific.com |

| Molecular Weight | 158.20 g/mol | nih.gov |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | sigmaaldrich.com |

| Physical Form | Colorless or white to pale yellow liquid or solid | sigmaaldrich.com |

| Storage Temperature | Inert atmosphere, room temperature | sigmaaldrich.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEUVLFLTXYXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374597 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89818-27-9 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89818-27-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Fluoro 4 Methoxythiophenol

Classical Approaches to Thiophenol Synthesis and Their Adaptations

Traditional methods for synthesizing thiophenols often involve multi-step processes starting from readily available aromatic precursors. These established reactions remain valuable due to their reliability and the extensive body of literature supporting their application.

A well-established route to thiophenols involves the reduction of benzenesulfonyl chlorides or their corresponding sulfonamides. This method is advantageous as the sulfonyl chloride functional group can be introduced onto the aromatic ring via electrophilic aromatic substitution, and a variety of reducing agents can be employed for the conversion.

A specific method for preparing 3-Fluoro-4-methoxythiophenol starts from 3-fluoro-4-methoxybenzenesulfonamide (B1384934). The synthesis involves mixing the sulfonamide with a reducing agent like potassium formate (B1220265) and heating the mixture. The reaction proceeds for several hours at elevated temperatures, followed by cooling and acidification to yield the final thiophenol product. This solvent-free approach is noted for its simplicity and high chemo-selectivity google.com.

Below is a table summarizing the reaction conditions and outcomes for the synthesis of this compound and a related compound from their respective benzenesulfonamides as described in the patent literature google.com.

| Starting Material | Reducing Agent | Temperature | Time (h) | Yield (%) |

| 3-Fluoro-4-methoxybenzenesulfonamide | Potassium Formate | 200°C | 5 | 60.9 |

| 4-Methylbenzenesulfonamide | Ammonium Formate | 180°C | 5 | 71.8 |

This table presents data derived from patent literature describing the synthesis of thiophenols from benzenesulfonamides.

The general two-step process for preparing thiophenols via the reduction of sulfonyl chlorides is a widely recognized method orgsyn.org. Another approach involves using a palladium-on-carbon (Pd/C) catalyst in combination with triphenylphosphine (B44618) and iodine in formic acid to reduce the corresponding benzenesulfonyl chloride google.com.

The Leuckart thiophenol reaction is a classic method that utilizes diazonium salts derived from aromatic amines. organic-chemistry.orgwikipedia.orgdrugfuture.com This pathway involves two main steps:

Diazotization : An aromatic amine, in this case, 3-fluoro-4-methoxyaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

Reaction with Xanthate : The diazonium salt is then reacted with a xanthate salt, such as potassium ethyl xanthate. This reaction forms an aryl xanthate intermediate. drugfuture.comacs.org

Hydrolysis : The resulting aryl xanthate is subsequently hydrolyzed, usually under basic conditions, to yield the desired thiophenol, this compound wikipedia.orgdrugfuture.com.

This method is a versatile tool for introducing a thiol group onto an aromatic ring, expanding the utility of Sandmeyer-type reactions wikipedia.org. While effective, the reaction can be accompanied by side-reactions, and the stability of the diazonium salt intermediate is a critical factor orgsyn.org. The reaction of diazonium salts with other sulfur-containing nucleophiles, such as sodium polysulfide or elemental sulfur in the presence of a base, also provides pathways to thiophenols google.com.

Modern Synthetic Routes to this compound

Contemporary synthetic chemistry offers more direct and often more efficient methods for creating carbon-sulfur bonds. These routes frequently employ organometallic intermediates or transition-metal catalysts to achieve high selectivity under milder conditions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic rings. In this approach, a substituent on the ring directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position, creating a potent organolithium nucleophile researchgate.net.

For the synthesis of this compound, a plausible starting material would be 2-fluoroanisole (B128887) (1-fluoro-2-methoxybenzene). Both the fluorine and methoxy (B1213986) groups can act as directing metalating groups (DMGs). However, fluorine has been shown to be one of the most potent activating groups for ortho-lithiation researchgate.net. Therefore, treatment of 2-fluoroanisole with a lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be expected to regioselectively generate the lithium intermediate at the position ortho to the fluorine atom researchgate.net.

The resulting aryllithium species can then be quenched with an electrophilic sulfur source. Elemental sulfur (S₈) is a common reagent for this purpose. The initial reaction forms a lithium thiolate, which upon acidic workup, yields the target this compound. The temperature of the reaction is a critical parameter, as lithiated fluoroarenes can be unstable and lead to the formation of aryne intermediates at higher temperatures nih.gov.

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for forming bonds to aromatic rings. This reaction typically requires an aryl halide activated by strongly electron-withdrawing groups (like NO₂) and a strong nucleophile libretexts.org. A modern and widely applicable alternative is the transition-metal-catalyzed cross-coupling reaction, which significantly broadens the scope of possible substrates nih.gov.

The synthesis of this compound can be envisioned starting from an appropriately substituted aryl halide, such as 1-bromo-3-fluoro-4-methoxybenzene or 1-iodo-3-fluoro-4-methoxybenzene. Transition-metal-catalyzed C–S coupling reactions, often referred to as Buchwald-Hartwig or Ullmann-type couplings, are highly effective for this transformation nih.govbeilstein-journals.orgacsgcipr.org.

These reactions typically employ a palladium or copper catalyst, a suitable ligand (often a phosphine-based ligand for palladium), and a base acsgcipr.orgnih.gov. The thiolating agent can be an alkali metal sulfide, a protected thiol, or even elemental sulfur followed by a reduction step organic-chemistry.org. For example, a copper(I) iodide (CuI)-catalyzed coupling between an aryl iodide and sulfur powder, followed by reduction with sodium borohydride, can produce a wide range of substituted aryl thiols organic-chemistry.org. These metal-catalyzed methods are generally tolerant of various functional groups and offer a direct route to the target molecule from a halogenated precursor beilstein-journals.orgnih.gov.

| Catalyst System | Aryl Halide | Sulfur Source | Key Features |

| Palladium/Ligand | Ar-Br, Ar-Cl | R-SH | Broad substrate scope, high efficiency nih.gov. |

| Copper(I) | Ar-I | Thiols, S₈ | Cost-effective, good for aryl iodides nih.govorganic-chemistry.org. |

| Nickel | Ar-Br, Ar-Cl | R-SH | Can be used for less reactive chlorides nih.govresearchgate.net. |

| Cobalt | Ar-I, Ar-Br | R-SH | Alternative to more common Pd and Cu systems nih.gov. |

This table summarizes various transition-metal catalyst systems applicable to C-S bond formation for the synthesis of aryl thiols.

Mechanochemical Synthesis of Thiol Derivatives and Potential for this compound

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is an emerging field in green chemistry. These reactions are often performed in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding), reducing waste and energy consumption.

While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles have been applied to the synthesis of other sulfur-containing compounds, such as thioamides from amides using Lawesson's reagent researchgate.net. The synthesis of thiol derivatives is an area of significant interest due to their applications in nanotechnology and materials science nih.govsciprofiles.com.

The potential application of mechanochemistry to synthesize this compound could involve adapting existing solution-based methods to solid-state conditions. For instance, the reduction of 3-fluoro-4-methoxybenzenesulfonamide with a solid reducing agent could potentially be carried out in a ball mill. Similarly, a metal-catalyzed C-S coupling reaction between a solid aryl halide, a solid sulfur source, and a solid base with a metal catalyst could be explored. This approach represents a promising future direction for the sustainable synthesis of thiophenols, minimizing solvent use and potentially improving reaction efficiency.

Considerations for Scalability and Sustainable Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of 3-fluoro-4-methoxybenzenesulfonamide with potassium formate at elevated temperatures. In a specific example, heating a mixture of 10.3g of 3-fluoro-4-methoxybenzenesulfonamide and 21.0g of potassium formate to 200°C for 5 hours resulted in a 60.9% yield of this compound google.com. While this method provides a direct route to the target compound, its scalability and sustainability present several challenges. The high reaction temperature requires significant energy input, and the use of a large excess of potassium formate contributes to a lower atom economy. Furthermore, the workup procedure involves acidification, which generates salt waste. For industrial-scale production, optimization of reaction conditions to lower the temperature and reduce the amount of excess reagents would be crucial for improving both the economic and environmental profile of this process.

In the broader context of aryl thiol synthesis, several strategies are being explored that offer more sustainable and scalable alternatives. These approaches often focus on the use of catalytic systems and environmentally benign reaction media.

Catalytic C-S Coupling Reactions:

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur bonds. Copper-catalyzed methodologies have gained significant attention due to the lower cost and toxicity of copper compared to other transition metals like palladium. An environmentally benign method for the synthesis of aryl thioethers involves the coupling of thiols with aryl boronic acids using a catalytic amount of copper sulfate (B86663) (CuSO₄) in water as the solvent mdpi.comorganic-chemistry.org. While this specific example is for thioether synthesis, similar principles can be applied to the synthesis of thiophenols. The use of water as a solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature tandfonline.com. The scalability of such aqueous-phase reactions can be advantageous, simplifying product isolation and minimizing the use of volatile organic compounds.

Another approach involves the iodine-catalyzed cross-dehydrogenative C-S coupling of aryl thiols with electron-rich aromatic compounds under solvent-free conditions google.com. This method is attractive for its use of a non-toxic and inexpensive catalyst and the elimination of solvents, which significantly reduces waste google.com. The scalability of solvent-free reactions can, however, be challenging due to issues with heat transfer and mixing in large reactors.

Newman-Kwart Rearrangement:

The Newman-Kwart rearrangement is a classical thermal reaction that converts O-aryl thiocarbamates to S-aryl thiocarbamates, which can then be hydrolyzed to the corresponding thiophenols organic-chemistry.orgjk-sci.com. Traditionally, this rearrangement requires very high temperatures, which limits its applicability and scalability organic-chemistry.org. However, recent advancements have shown that this reaction can be conducted at significantly lower temperatures through palladium catalysis organic-chemistry.org. The use of a catalyst allows for milder reaction conditions, which is beneficial for both energy consumption and the tolerance of sensitive functional groups. The development of catalytic versions of the Newman-Kwart rearrangement enhances its potential for scalable and more sustainable industrial applications ed.ac.ukresearchgate.net. A continuous flow reactor approach has also been developed for the Newman-Kwart rearrangement, which can offer better control over reaction parameters and improve safety and efficiency for large-scale production patsnap.com.

The following table summarizes and compares these potential synthetic strategies for this compound in the context of scalability and sustainability.

| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Scalability Considerations | Sustainability Aspects |

| Reduction of Sulfonamide | 3-Fluoro-4-methoxybenzenesulfonamide | Potassium formate | None (neat) | 200°C | High temperature requires specialized equipment and significant energy. Batch processing may have heat transfer limitations. | High energy consumption. Generation of salt waste during workup. Lower atom economy due to excess reagent. |

| Copper-Catalyzed C-S Coupling | A suitable aryl precursor (e.g., aryl halide or boronic acid) and a sulfur source | Copper catalyst (e.g., CuSO₄, CuI, Cu₂O) mdpi.comresearchgate.net | Water or other green solvents | 80-130°C | Use of water can simplify downstream processing. Catalyst recovery and reuse are important for cost-effectiveness. | Use of water as a green solvent. Potential for catalyst recycling. Milder reaction conditions compared to the sulfonamide reduction. |

| Catalytic Newman-Kwart Rearrangement | O-(3-Fluoro-4-methoxyphenyl) thiocarbamate | Palladium catalyst organic-chemistry.org | High-boiling organic solvent | ~100°C | Catalyst cost and recovery are key factors. Continuous flow processing can enhance scalability and safety patsnap.com. | Significantly lower temperature than the thermal rearrangement. Reduces energy consumption and potential for side reactions. |

Ultimately, the selection of a synthetic route for the large-scale production of this compound will involve a trade-off between raw material costs, process efficiency, and environmental impact. Future research will likely focus on developing highly active and recyclable catalysts that can operate under mild, solvent-free, or aqueous conditions to further enhance the sustainability of its synthesis.

Advanced Reaction Mechanisms and Pathways Involving 3 Fluoro 4 Methoxythiophenol

Nucleophilic Reactivity Studies of the Thiol Group

The sulfur atom of the thiol group in 3-Fluoro-4-methoxythiophenol exhibits significant nucleophilic character, enabling it to participate in a range of carbon-sulfur bond-forming reactions. Its reactivity is modulated by the substituents on the aromatic ring, influencing both reaction rates and, in some cases, the regiochemical outcome of the reaction.

Michael Addition Reactions

The conjugate or Michael addition of thiols to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-sulfur bonds. The thiol group of this compound can act as a potent Michael donor. In these reactions, the thiolate, typically generated in situ using a base, attacks the β-carbon of an electron-deficient alkene (the Michael acceptor).

While specific studies detailing the Michael addition reactions of this compound are not extensively documented in peer-reviewed literature, the general mechanism is well-established. Thiophenols are known to be effective nucleophiles in such reactions, which can be catalyzed by bases or Lewis acids. The reaction proceeds readily with a variety of acceptors like enones, enoates, and nitroalkenes.

Table 1: Representative Michael Acceptors for Thiophenol Addition This table is illustrative of typical Michael acceptors and does not represent specific experimental data for this compound.

| Michael Acceptor Class | Example Structure | Product Type |

| α,β-Unsaturated Ketone | Cyclohexen-2-one | β-Thio-ketone |

| α,β-Unsaturated Ester | Methyl Acrylate | β-Thio-ester |

| Nitroalkene | β-Nitrostyrene | β-Thio-nitroalkane |

Reactions with Halogenated Chromophores and Derivatives (e.g., BOPYPY)

Halogenated chromophores, such as derivatives of BODIPY (boron-dipyrromethene) and their benzo-fused analogs like BOPYPY, are important scaffolds in materials science. The carbon-halogen bonds on these molecules are susceptible to nucleophilic aromatic substitution (SNAr), providing a route to functionalize these dyes. The thiol group of this compound can serve as the nucleophile in these substitution reactions.

Detailed studies on the closely related nucleophile, 4-methoxythiophenol, reacting with a tetrafluorobenzo-[α]-fused BOPYPY dye, reveal that the reaction proceeds with high efficiency and selectivity. Given the similar electronic nature, the reactivity of this compound is expected to follow a similar pathway. In a typical reaction, 4-methoxythiophenol reacts smoothly with the fluorinated BOPYPY core at room temperature in a chloroform (B151607) solution, leading to a monosubstituted product in good yield.

Table 2: Reaction of 4-Methoxythiophenol with a Tetrafluoro-BOPYPY Dye

| Nucleophile | Electrophile | Solvent | Temperature | Time | Product Yield |

| 4-Methoxythiophenol | Tetrafluoro-BOPYPY | Chloroform | Room Temp. | 1 hour | 78% |

In reactions involving polyhalogenated aromatic systems, the position of substitution (regioselectivity) is a critical factor. Research on the reaction between 4-methoxythiophenol and unsymmetrical, tetrafluorinated BOPYPY dyes has shown a high degree of regioselectivity. The substitution of a fluorine atom occurs preferentially at specific positions on the benzo-fused ring, dictated by the electronic activation of the C-F bonds by the broader chromophore structure. For instance, in one unsymmetric BOPYPY system, the reaction with 4-methoxythiophenol yielded a single major monosubstituted product with a 68% yield. Further reaction on a disubstituted BOPYPY derivative showed that a different fluorine atom (F4) was selectively replaced, yielding the product in 97% yield. This high level of control is crucial for the rational design of functional dyes.

The planar, aromatic structures of BOPYPY dyes promote intermolecular π-π stacking interactions in the solid state and can influence their behavior in solution. These non-covalent interactions can play a role in stabilizing reaction intermediates and transition states. While not explicitly detailed in the context of thiophenol substitution, the π-π stacking inherent to these large, flat chromophores could influence the reaction pathway by affecting the approach of the nucleophile or by modulating the electronic properties of the aromatic system. The formation of stacked aggregates in solution could potentially alter the accessibility of certain reaction sites, thereby influencing the observed regioselectivity.

Nucleophilic Substitution/Reduction of Fluorographene

Fluorographene (FG) is a two-dimensional material composed of a carbon lattice functionalized with fluorine atoms. The C-F bonds in fluorographene are susceptible to cleavage, allowing for chemical modification through nucleophilic substitution or reduction. Thiophenols, including this compound, can react with fluorographene, however, their role is predominantly that of a reducing agent.

Research indicates that sulfur nucleophiles, such as thiols, are more effective at reducing fluorographene than they are at substituting the fluorine atoms. This process, known as reductive defluorination, restores the sp2-hybridized carbon lattice of graphene. The proposed mechanism involves the thiol displacing fluorine atoms without forming a stable C-S bond to the graphene sheet. Instead, the thiols are thought to self-react to form disulfides in the process. While some degree of covalent functionalization via nucleophilic substitution by sulfur compounds can be achieved under specific conditions (e.g., using NaSH), the primary pathway for thiophenols is reduction. This reactivity makes thiophenols useful for converting insulating fluorographene back into a conductive graphene-like material.

Role in Catalytic Systems

The direct use of this compound as a catalyst is not well-documented in the scientific literature. However, substituted thiophenols are utilized in catalysis in several ways, primarily as reagents or as precursors to ligands for metal catalysts.

Thiophenols can be used as reagents in various cross-coupling reactions to synthesize aryl thioethers, which are important structural motifs in pharmaceuticals and materials. For example, 4-methoxythiophenol is a common coupling partner in palladium-catalyzed C-S cross-coupling reactions. In these systems, the thiophenol is a substrate that becomes incorporated into the final product, rather than acting as a catalyst.

Furthermore, the thiol group provides a coordination site for transition metals. While specific metal complexes involving this compound as a ligand are not prominent, the broader class of thiophenol-derived ligands is crucial in homogeneous catalysis. The electronic and steric properties of the thiophenol can be tuned to modulate the activity and selectivity of the metal center in catalytic cycles such as cross-coupling and hydroformylation. General references note the potential for this compound to be used in the development of new catalysts, but specific examples of its application in well-defined catalytic systems are currently lacking in the literature.

Organophotocatalysis for C-F Activation

The activation of carbon-fluorine (C-F) bonds, known for their high dissociation energy, is a significant challenge in synthetic chemistry. Organophotocatalysis has emerged as a powerful strategy to achieve this under mild conditions. Thiophenol derivatives, such as 4-methoxybenzenethiol, which is structurally similar to this compound, can function as highly reducing electron-donating redox catalysts and hydrogen atom transfer (HAT) catalysts to facilitate the activation of C-F bonds. nih.govacs.org

The general mechanism for organophotoredox-catalyzed defluorination can proceed through either an oxidative or a reductive quenching pathway. acs.org In a typical oxidative quenching cycle, the photocatalyst (PC) is excited by visible light to its excited state (PC*). This excited state then reduces the organofluorine compound via a single electron transfer (SET), generating a radical anion. nih.govacs.org This intermediate subsequently expels a fluoride (B91410) ion to form a carbon-centered radical, which can then be intercepted for further reactions. digitellinc.com

In systems where thiols act as catalysts, the process can be initiated by the photoexcited thiolate, which reduces the fluorinated substrate. acs.org The choice of the thiophenol derivative is crucial; electron-donating groups, such as the methoxy (B1213986) group in 4-methoxybenzenethiol, enhance the efficiency of the reaction, whereas aliphatic thiols or thiophenols with electron-withdrawing groups are less effective. acs.org This suggests that the electronic properties of this compound, with both an electron-donating methoxy group and an electron-withdrawing fluoro group, would make it an interesting candidate for such catalytic systems.

Table 1: Key Steps in Organophotocatalytic C-F Activation

| Step | Description |

|---|---|

| 1. Photoexcitation | The organophotocatalyst (e.g., a thiophenol derivative) absorbs visible light and is promoted to an electronically excited state (PC*). acs.org |

| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC*) transfers an electron to the fluorinated organic substrate, forming a radical anion. acs.org |

| 3. Fluoride Elimination | The radical anion intermediate undergoes fragmentation, eliminating a fluoride ion (F⁻) to generate a carbon-centered radical. researchgate.net |

| 4. Product Formation / Catalyst Regeneration | The carbon-centered radical engages in subsequent reactions (e.g., hydrogen atom transfer) to form the final product, and the photocatalyst is regenerated to complete the catalytic cycle. acs.org |

Transition Metal-Catalyzed Coupling Reactions (e.g., Stille Coupling on Derivatives)

Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. The Stille coupling, which pairs an organotin compound with an organic electrophile under palladium catalysis, is a versatile example. wikipedia.orglibretexts.org For a derivative of this compound to participate as the electrophile in a Stille reaction, the C-F bond would typically require activation, as aryl fluorides are generally unreactive. uwindsor.ca However, the thiol group could be modified, or the compound could be functionalized with a better leaving group (like iodide or triflate) to facilitate coupling. wikipedia.org

The catalytic cycle of the Stille reaction is well-established and involves three primary steps: wikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst adds to the organic electrophile (R¹-X), forming a Pd(II) intermediate. wikipedia.org

Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide. This is often the rate-determining step. wikipedia.orgharvard.edu

Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The efficiency of Stille coupling can be influenced by various factors, including the choice of ligands, additives, and solvents. uwindsor.caharvard.edu For instance, the addition of copper(I) salts can significantly accelerate the reaction rate. harvard.edu While direct coupling of aryl fluorides is challenging, specialized catalytic systems have been developed that can achieve this transformation. uwindsor.ca

Theoretical and Computational Investigations of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. frontiersin.org For compounds like this compound, DFT calculations can provide insights into various properties that govern their chemical behavior. nih.gov By analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, researchers can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov

The influence of substituents on the aromatic ring can be systematically studied. For instance, the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine (-F) atom in this compound creates a specific electronic environment that dictates its reactivity and regioselectivity in reactions like electrophilic aromatic substitution. researchgate.net DFT can be used to calculate reaction energy barriers, which helps in understanding the kinetics and thermodynamics of different reaction pathways, thereby predicting the most favorable products. nih.govnih.gov

Table 2: Common DFT-Calculated Parameters for Reactivity Analysis

| Parameter | Significance |

|---|---|

| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies relate to the ability to donate and accept electrons, respectively. The energy gap is an indicator of chemical reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Fukui Functions | These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. |

| Transition State Energies | Calculating the energy of transition states allows for the determination of activation barriers, providing insight into reaction kinetics and mechanism. nih.gov |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying the excited-state properties and photochemical behavior of molecules. researchgate.net These studies are crucial for understanding the mechanisms of photoreactions, such as those in organophotocatalysis. For aromatic thiols, computational studies can simulate absorption spectra and map out the potential energy surfaces of excited states. rsc.orgrsc.org

Research on thiophenol and its derivatives has shown that upon photoexcitation, the molecule can undergo S-H bond cleavage. rsc.org The dissociation is often mediated by triplet excited states, which are populated via intersystem crossing from the initially formed singlet states. rsc.orgresearchgate.net By calculating the energy profiles along the S-H dissociation coordinate, researchers can understand the efficiency of thiyl radical generation, which is a key step in many photochemical processes, including thiol-ene polymerizations and photoredox catalysis. researchgate.netrsc.org These computational insights are vital for designing new photoinitiators and photocatalysts with tailored properties. chemrxiv.orgresearchgate.net

Kinetic and Mechanistic Studies of Thiophenol Detection

The detection of thiophenols is important in various fields, and understanding the kinetics and mechanisms of detection methods is key to improving their sensitivity and selectivity. One well-studied system is the adsorption of thiophenol onto noble metal surfaces, which can be monitored using techniques like Surface-Enhanced Raman Spectroscopy (SERS). acs.orgresearchgate.net

Studies on thiophenol adsorption on gold have revealed that the mechanism is highly pH-dependent. acs.orgresearchgate.net

At low pH , the thiophenol molecule is protonated (-SH). The adsorption process is limited by physisorption and follows a sigmoidal kinetic profile, deviating from a simple Langmuir model. acs.orgresearchgate.net

At high pH , the thiophenol is deprotonated to the thiolate form (-S⁻). The adsorption kinetics follow a classical Langmuir profile, and the rate-limiting step is chemisorption, which has a higher activation energy. acs.orgresearchgate.net

Other detection mechanisms involve chemical reactions that produce a measurable signal, such as a color change or fluorescence. researchgate.netresearchgate.net For example, the reaction of thiols with quinones has been used for potentiometric detection, where the mechanism involves nucleophilic addition of the thiol to the quinone ring. bohrium.com Fluorescent probes are often designed with a reactive site (e.g., a 2,4-dinitrophenyl group) that is cleaved by the thiophenol, leading to a "turn-on" fluorescence response. researchgate.net Kinetic studies of these reactions help to optimize response times and detection limits. researchgate.netrsc.org

Table 3: Comparison of Thiophenol Adsorption Kinetics on Gold Surfaces

| Condition | Dominant Species | Rate-Limiting Step | Kinetic Profile | Activation Energy |

|---|---|---|---|---|

| Low pH | Neutral Thiol (R-SH) | Physisorption | Sigmoid | Near-zero |

| High pH | Thiolate Anion (R-S⁻) | Chemisorption | Langmuir | Significantly higher |

Data derived from studies on thiophenol adsorption. acs.orgresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

As a functionalized aromatic thiol, 3-Fluoro-4-methoxythiophenol serves as a key starting material or intermediate in multi-step synthetic processes. Its utility is noted in the creation of pharmaceuticals, agrochemicals, and other fine chemicals, where precise molecular architecture is crucial for biological activity and material properties. chemimpex.com

The compound is recognized as an important intermediate in the synthesis of various pharmaceuticals, particularly for creating drugs that target specific biological pathways. chemimpex.com

While fluorinated aromatic compounds are integral to modern medicinal chemistry, specific examples detailing the use of this compound in the synthesis of retinoid antagonists or negative hormones are not prominently featured in the reviewed scientific literature.

Benzo[b]thiophene derivatives are a class of compounds that have been extensively investigated for their therapeutic potential, including anticancer applications. The synthesis of the benzo[b]thiophene core can be achieved through various routes, some of which utilize substituted thiophenols as precursors. However, the synthesis of 3-fluoro substituted benzo[b]thiophenes has been described as challenging, and specific examples employing this compound to build anticancer agents are not detailed in the available literature.

This compound is cited as a valuable intermediate in the synthesis of complex molecules for the agrochemical sector. chemimpex.com Its structural features can be leveraged to develop new pesticides and herbicides. However, specific examples of agrochemicals derived from this precursor are not detailed in the publicly available scientific record.

The synthesis of fluorinated oxindole (B195798) derivatives is an area of interest in medicinal chemistry. Typically, these syntheses involve the direct fluorination of an existing oxindole or indole (B1671886) skeleton. Synthetic routes that utilize this compound as a foundational building block for constructing these specific heterocyclic systems are not described in the reviewed literature.

Synthesis of Pharmaceutical Intermediates

Material Science Applications

A significant and well-documented application of this compound is in the field of materials science, specifically in the fabrication of organic electronic devices. The compound is used to form a self-assembled monolayer (SAM) that modifies the surface of electrodes, typically gold (Au), in organic thin-film transistors (OTFTs). researchgate.netmdpi.comuab.cat

The thiol group (-SH) of the molecule has a strong affinity for gold surfaces, allowing it to form a dense, ordered monolayer. This SAM serves to passivate the electrode surface, increase its surface energy, and improve the interface between the inorganic electrode and the organic semiconductor layer. researchgate.netmdpi.com This modification is a critical step in manufacturing high-performance OTFTs with improved charge carrier mobility and stability. researchgate.net Research in this area has consistently employed this compound for this purpose in fabricating top-gate, bottom-contact (TGBC) transistor architectures. mdpi.comuab.cat

| Application | Device Type | Function of Compound | Substrate | Deposition Method |

|---|---|---|---|---|

| Surface Modification of Electrodes | Organic Thin-Film Transistor (OTFT) | Forms a Self-Assembled Monolayer (SAM) to increase surface energy and improve interface properties. | Gold (Au) Source-Drain Electrodes | Deposited from a 10 mM solution in 2-propanol, followed by spin-coating and baking. |

Development of Advanced Materials, Polymers, and Coatings

The incorporation of fluorine atoms into polymers and coatings is a well-established strategy for enhancing material properties. Fluorinated materials often exhibit improved chemical resistance, thermal stability, and low surface energy, leading to applications in non-stick coatings, harsh-environment electronics, and biomedical devices. While direct research on polymers synthesized specifically from this compound is not extensively documented in publicly available literature, the principles of fluoropolymer chemistry suggest its potential as a valuable monomer or modifying agent.

The presence of the fluorine atom in this compound can impart desirable characteristics to polymers. Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the chemical inertness and thermal stability of the resulting materials. Furthermore, the methoxy (B1213986) group can influence the polymer's solubility and adhesion properties, while the thiol group provides a reactive handle for polymerization or grafting onto other polymer backbones. For instance, poly(thioether)s synthesized from fluorinated thiophenols could exhibit enhanced performance characteristics suitable for advanced coatings with low friction and high durability.

The development of fluorinated polythiourethanes for marine antifouling coatings exemplifies the utility of fluorinated building blocks. These polymers, synthesized through reactions involving diisocyanates and thiols, can create surfaces that resist the settlement of marine organisms. While not directly using this compound, this research highlights the potential for fluorinated thiols to be incorporated into such polymer systems to enhance their performance. Similarly, fluorinated epoxy coatings have been developed that demonstrate excellent omniphobic properties, repelling both water and oil. nih.gov The incorporation of fluorinated moieties, such as that from this compound, could contribute to the development of next-generation protective coatings with superior performance.

Self-Assembled Monolayers (SAMs) for Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are key components in the development of flexible and low-cost electronics, such as displays, sensors, and RFID tags. The performance of these devices is highly dependent on the interface between the organic semiconductor and the metal electrodes. Self-assembled monolayers (SAMs) of organic molecules are widely used to modify the surface of these electrodes to improve charge injection and reduce contact resistance.

Thiophenol and its derivatives are particularly effective in forming robust SAMs on gold surfaces due to the strong affinity of the thiol group for gold. The electronic properties of the SAM can be tuned by introducing different functional groups onto the aromatic ring. This, in turn, modifies the work function of the gold electrode, which is a critical parameter for efficient charge injection into the organic semiconductor.

For instance, the use of fluorinated thiophenols has been shown to increase the work function of gold electrodes. This is attributed to the large dipole moment of the C-F bond, which creates a surface dipole layer that shifts the vacuum level. While specific studies on this compound for this application are not prevalent, research on similar molecules like 4-fluorothiophenol (B130044) and pentafluorothiophenol (B1630374) demonstrates the principle. These fluorinated SAMs have been successfully employed to improve the performance of p-type OTFTs by reducing the hole injection barrier.

Modification of Graphene Derivatives for Optoelectronic Applications

Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, possesses extraordinary electronic and optical properties. However, its zero-bandgap nature limits its direct application in some optoelectronic devices. Chemical functionalization of graphene and its derivatives, such as graphene oxide (GO), provides a powerful tool to tailor their electronic structure and introduce new functionalities.

The covalent attachment of organic molecules to the graphene surface can open a bandgap and modify its photoluminescence and charge transport properties. Thiophenol derivatives can be grafted onto the graphene surface through various chemical reactions, including radical-initiated thiol-ene reactions that target the sp2-hybridized carbon atoms of the graphene lattice. nih.gov

The introduction of this compound onto a graphene derivative could impart several beneficial properties for optoelectronic applications. The fluorine atom can enhance the material's stability and modify its electronic properties. The methoxy group can improve the dispersibility of the functionalized graphene in organic solvents, which is crucial for solution-based processing of optoelectronic devices. The sulfur atom can act as a binding site for quantum dots or other nanoparticles, creating hybrid materials with enhanced light-harvesting or light-emitting capabilities.

While direct experimental studies on the functionalization of graphene with this compound are limited, the broader field of graphene modification for optoelectronics suggests its potential. researchgate.net For example, the photophysical properties of functionalized graphene can be tuned for applications in photodetectors, solar cells, and light-emitting diodes. The specific combination of functional groups in this compound offers a unique opportunity to create novel graphene-based materials with tailored optoelectronic properties.

Coordination Assembly of Organic Metal Chalcogenides

Organic metal chalcogenides are a class of hybrid materials that combine the properties of organic molecules and inorganic metal chalcogenide frameworks. These materials have potential applications in catalysis, sensing, and electronics. The synthesis of these materials often involves the self-assembly of metal ions and organic ligands containing chalcogen atoms, such as sulfur.

Thiophenol and its derivatives are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The thiol group can coordinate to a variety of metal ions, and the aromatic ring can be functionalized to control the structure and properties of the resulting material.

While the direct use of this compound in the synthesis of organic metal chalcogenides has not been extensively reported, the principles of coordination chemistry suggest its viability as a versatile building block. espublisher.com The rich coordination chemistry of thiophenol derivatives with various metal ions opens up a wide range of possibilities for the design and synthesis of new functional materials.

Reagent in Analytical Chemistry Methods

The unique chemical properties of this compound also lend themselves to applications in analytical chemistry, particularly in the development of selective and sensitive detection methods.

Fluorescent Probes for Thiophenol Detection

Thiophenols are a class of aromatic sulfur compounds that are widely used in industrial processes but are also toxic to living organisms and the environment. Therefore, the development of sensitive and selective methods for their detection is of great importance. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity, rapid response, and potential for in-situ imaging.

Several fluorescent probes for thiophenol detection are based on the nucleophilic aromatic substitution (SNAr) reaction. In this sensing mechanism, a weakly fluorescent molecule is functionalized with a leaving group that can be displaced by a nucleophile. The presence of thiophenol, a strong nucleophile, triggers the SNAr reaction, leading to the release of a highly fluorescent species and a "turn-on" fluorescence response.

While this compound itself is a thiophenol, its derivatives can be used to create fluorescent probes for the detection of other thiophenols. For example, a fluorophore could be functionalized with a group that can be cleaved by a thiophenol. Research in this area has often utilized related compounds. For instance, a turn-on fluorescent probe was developed for the highly selective detection of thiophenols based on a carbazole-chalcone fluorophore with a 2,4-dinitrophenyl functional group. nih.gov This probe demonstrated a significant fluorescence enhancement in the presence of various thiophenols, including 4-methoxythiophenol. nih.gov

The electronic properties of the substituents on the thiophenol ring play a crucial role in the reactivity and selectivity of the probe. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group in this compound can be strategically utilized in the design of new fluorescent probes with tailored reactivity and photophysical properties.

| Probe Compound | Analyte | Detection Principle | Key Findings |

| Carbazole-chalcone derivative with 2,4-dinitrophenyl group | Thiophenols (including 4-methoxythiophenol) | Nucleophilic aromatic substitution | Significant fluorescence enhancement (~160-fold), short response time (~30 min) nih.gov |

| Coumarin-based probe | Thiophenols | Intramolecular charge transfer | High selectivity over aliphatic thiols, large Stokes shift (145 nm), >280-fold fluorescence enhancement mdpi.com |

Table 1: Examples of Fluorescent Probes for Thiophenol Detection (This table is interactive and can be sorted by clicking on the column headers.)

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. For 3-Fluoro-4-methoxythiophenol, specific NMR data is crucial for confirming the substitution pattern on the benzene (B151609) ring and for understanding the electronic environment of the hydrogen, carbon, and fluorine nuclei.

2D ¹H-¹⁹F HOESY Spectroscopy for Structural Elucidation

Two-dimensional Heteronuclear Overhauser Effect Spectroscopy (HOESY) between ¹H and ¹⁹F nuclei is a powerful method for determining through-space proximities between these atoms, which can be invaluable for confirming the regiochemistry of fluorinated aromatic compounds. At present, no studies reporting the use of ¹H-¹⁹F HOESY spectroscopy for the structural elucidation of this compound have been identified.

Studies on Internal Rotational Barriers

The internal rotational barrier around the C-S bond in thiophenol and its derivatives can be influenced by the nature and position of substituents on the aromatic ring. These barriers can sometimes be determined using dynamic NMR techniques or inferred from long-range coupling constants. While there are studies on the internal rotational barriers of substituted thiophenols in general, no specific investigation into the rotational barrier of this compound has been found in the reviewed literature.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound, while high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. Despite the importance of this data for compound identification, specific experimental MS and HRMS data for this compound, including the molecular ion peak and fragmentation analysis, are not available in the public domain.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational modes for the S-H, C-S, C-O, C-F bonds, and the aromatic ring would be expected. However, a search for published experimental IR and Raman spectra with peak assignments for this specific compound did not yield any results.

UV-Vis Spectroscopy and Photophysical Properties

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule and is influenced by the chromophores present. The photophysical properties, such as absorption and emission maxima, and quantum yields, are important for understanding the compound's behavior upon interaction with light. Currently, there is no available literature detailing the UV-Vis absorption spectrum or other photophysical properties of this compound.

Despite the theoretical importance of this compound, there is a notable absence of publicly available, detailed experimental spectroscopic and analytical data. The characterization of this compound through ¹H, ¹⁹F, and ¹³C NMR, MS and HRMS, IR and Raman spectroscopy, and UV-Vis spectroscopy remains to be reported in the scientific literature. The lack of this fundamental data hinders a complete understanding of its structure and properties and highlights an opportunity for future research to fill this knowledge gap.

X-ray Crystallography for Solid-State Structure Determination

The process involves irradiating a single crystal of the substance with X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing this pattern, scientists can construct a three-dimensional model of the electron density, and from that, the arrangement of atoms in the crystal lattice can be inferred.

For this compound, obtaining its crystal structure through X-ray crystallography would offer invaluable insights. It would definitively establish the conformation of the molecule, including the orientation of the fluoro, methoxy (B1213986), and thiol functional groups relative to the benzene ring. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the thiol group and dipole-dipole interactions influenced by the fluorine and methoxy substituents.

Despite the utility of this technique, a search of publicly available scientific literature did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this compound.

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. Unlike traditional microscopy techniques that use light or electrons, AFM uses a physical probe to scan the surface of a sample. This allows for the imaging of surfaces with atomic or near-atomic resolution.

In an AFM experiment, a sharp tip, typically a few nanometers in size, is attached to a flexible cantilever. As the tip is scanned across the sample surface, forces between the tip and the sample cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a photodiode, which measures the deflection. This information is then used to create a three-dimensional topographical map of the surface.

The application of AFM to this compound, particularly when adsorbed on a substrate, could provide detailed information about its self-assembly and surface morphology. For instance, it could be used to visualize the formation of self-assembled monolayers (SAMs) on a gold or other metallic surfaces, a common application for thiophenols. The resulting images would reveal the packing arrangement, domain structure, and the presence of any surface defects in the monolayer. Such studies are crucial for applications in molecular electronics, sensors, and surface functionalization.

A review of scientific databases and literature indicates that no specific studies utilizing Atomic Force Microscopy for the surface characterization of this compound have been published.

Differential Scanning Calorimetry (DSC) for Thermal Properties of Derivatives

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is widely used to study the thermal properties of materials, including melting point, glass transition temperature, and heat of fusion.

In a DSC analysis, the sample and a reference material are subjected to a controlled temperature program. The difference in heat flow to the sample and reference is monitored. When the sample undergoes a thermal transition, such as melting or crystallization, there will be a change in the heat flow, which is detected and recorded as a peak or a shift in the baseline of the DSC thermogram.

For derivatives of this compound, DSC would be an essential tool for characterization. For example, if this compound is used as a building block in the synthesis of polymers, liquid crystals, or pharmaceutical compounds, DSC could be used to determine the melting points and purity of these new materials. It could also provide information on their thermal stability and any phase transitions they might undergo upon heating or cooling.

There are no specific research articles in the available literature that report on the use of Differential Scanning Calorimetry to analyze the thermal properties of derivatives of this compound.

Biological and Biomedical Research Applications of Derivatives

Drug Discovery and Development

3-Fluoro-4-methoxythiophenol serves as a valuable intermediate in the synthesis of complex molecules for pharmaceutical development. chemimpex.com Its structural characteristics, including enhanced reactivity and solubility, make it an attractive starting material for creating innovative compounds with potential for modified biological activity. chemimpex.com

As an important intermediate in the synthesis of various pharmaceuticals, this compound is utilized in the creation of drugs designed to target specific biological pathways. chemimpex.com The incorporation of the fluoro and methoxy (B1213986) groups can influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially leading to enhanced efficacy and target specificity. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its role as a building block is crucial for the development of new therapeutic agents. chemimpex.com

The structure of this compound allows for the potential modification of biological activity, a critical aspect of the drug discovery process. chemimpex.com The thiol group, in particular, is a key functional group in many biologically active compounds and can be readily modified to create a library of derivatives. nih.gov This allows researchers to systematically alter the structure of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic profile. The fluorine and methoxy substituents can also be strategically utilized to modulate properties such as metabolic stability and binding affinity to biological targets.

While direct studies on this compound derivatives are limited, research on structurally related compounds highlights the potential of this chemical scaffold in cancer research. For instance, various chalcone derivatives containing methoxy and fluoro substituents have been shown to exhibit significant antiproliferative effects and the ability to induce apoptosis (programmed cell death) in cancer cells.

One study investigated the effects of synthetic methoxy- and fluoro-chalcone derivatives on human melanoma cells. Several of these compounds demonstrated significant antiproliferative efficacy, induced cell cycle arrest, and triggered apoptosis through the activation of caspase-3. researchgate.net Another study on newly synthesized chalcone analogues with methoxy groups found them to have selective antiproliferative activity against canine lymphoma and leukemia cell lines, also inducing apoptosis. nih.gov Furthermore, a series of novel fluoro-substituted chalcone derivatives showed moderate to high antiproliferative activity against various cancer cell lines. nih.gov

These findings suggest that the incorporation of the this compound moiety into chalcone or other similar scaffolds could be a promising strategy for developing novel antiproliferative agents. The data from studies on related compounds are summarized in the table below.

| Compound Class | Key Structural Features | Observed Biological Activity | Cancer Cell Lines Tested |

|---|---|---|---|

| Methoxy- and Fluoro-Chalcones | Methoxy and/or fluoro substitutions | Antiproliferative, cell cycle arrest, apoptosis induction | Human melanoma (A375) |

| Methoxy-Chalcone Analogues | Methoxy group substitutions | Selective antiproliferative, apoptosis induction | Canine lymphoma and leukemia |

| Fluoro-Substituted Chalcones | Fluorine substitutions | Moderate to high antiproliferative activity | A549, A498, HeLa, A375, HepG2 |

Positron Emission Tomography (PET) Radiochemistry

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used in nuclear medicine for the early diagnosis and monitoring of diseases. nih.gov This technique relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F). nih.gov

Due to its favorable half-life of 109.8 minutes, fluorine-18 is a commonly used radionuclide for the radiolabeling of ligands for PET neuroreceptor imaging and other applications. nih.gov The development of novel ¹⁸F-labeled radiotracers is a key area of research in PET imaging.

While there are no specific reports on the use of this compound derivatives as PET radiotracers, its structure contains both a fluorine atom and a methoxy group, which are common features in many PET imaging agents. The presence of the fluorine atom provides a site for direct radiolabeling with ¹⁸F, or the thiophenol moiety could be functionalized with a prosthetic group containing ¹⁸F. The development of ¹⁸F-labeled derivatives of this compound could be a potential avenue for creating novel PET tracers for imaging various biological targets in the body. For instance, ¹⁸F-labeled derivatives of AZD5213 have been explored as potential PET radioligands for targeting the histamine subtype-3 receptor. nih.gov

Chemical Biology Applications

Chemical biology utilizes small molecules, or "chemical probes," to study and manipulate biological systems. nih.gov These tools are essential for dissecting complex biological processes at the molecular level. The reactive thiol group in this compound makes it a suitable starting material for the development of such chemical probes.

Thiols are known to be potent nucleophiles and can participate in a variety of chemical reactions, making them useful for bioconjugation. creative-proteomics.comacs.org This reactivity can be exploited to attach the 3-fluoro-4-methoxyphenyl group to other molecules, such as fluorescent dyes, affinity tags, or bioactive peptides, to create probes for studying specific biological questions. For example, thiol-containing compounds are used to functionalize surfaces for controlling cell adhesion in tissue engineering applications. longdom.org

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

The creation of chiral sulfur-containing compounds is a significant challenge in medicinal and biological chemistry. While methods for the asymmetric synthesis of tertiary thiols and thioethers exist, there is a continuous need for more efficient and practical approaches. researchgate.net Future research should focus on developing novel asymmetric synthetic methodologies to produce enantiomerically pure derivatives of 3-Fluoro-4-methoxythiophenol.

One promising avenue is the advancement of organocatalysis, which has seen significant progress in the asymmetric addition of thiols to Michael acceptors. rsc.org New bifunctional organocatalysts could be designed to facilitate highly enantioselective additions involving this compound. rsc.org Another area of exploration is the use of chiral N-sulfinyl urea-based catalysts, which have shown success in promoting asymmetric additions of thioacetic acid to nitrostyrenes. rsc.org Furthermore, developing stereospecific substitution reactions remains a key strategy for constructing chiral secondary and tertiary thiol derivatives. researchgate.netbeilstein-journals.org The exploration of non-stabilized tertiary α-thio-substituted organolithium species, which can be generated and trapped with high enantioselectivity, also presents a novel route to chiral tertiary thiols. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, environmentally benign | Design of novel bifunctional catalysts for Michael additions. |

| Chiral Ligand/Metal Complexes | High efficiency and selectivity | Development of catalysts for enantioselective C-S bond formation. |

| Biocatalysis | High enantioselectivity, mild conditions | Screening and engineering of enzymes for asymmetric transformations. |

| Chiral Auxiliaries | Reliable stereochemical control | Design of easily attachable and removable auxiliaries. |

Exploration of New Catalytic Applications

Fluorinated organic compounds are of growing importance in medicinal chemistry, agrochemicals, and materials science. researchgate.net The unique electronic properties imparted by the fluorine atom in this compound make it an intriguing candidate for applications in catalysis.

Future research could focus on utilizing this compound as a ligand in transition-metal catalysis. The electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups can modulate the electronic properties of a metal center, potentially leading to catalysts with novel reactivity and selectivity. Visible-light photoredox catalysis is a rapidly advancing field, and fluorinated aromatic compounds are key targets. mdpi.com this compound could be explored as a precursor or ligand in photocatalytic reactions for the synthesis of complex fluorinated molecules. mdpi.commdpi.com Additionally, its derivatives could be investigated in the context of enantioselective catalysis, for instance, in fluorolactonization reactions where chiral catalysts are used with a nucleophilic fluoride (B91410) source. nih.gov

Advanced Computational Modeling for Predicting Reactivity and Properties

Computational modeling is a powerful tool for understanding and predicting the behavior of molecules, thereby guiding experimental design. For this compound, advanced computational studies represent a significant and largely unexplored research avenue.

Future work should employ quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. These calculations can provide insights into its reactivity, including pKa values, bond dissociation energies, and preferred sites for electrophilic and nucleophilic attack. Such computational data is invaluable for designing new synthetic routes and predicting the outcomes of reactions. Furthermore, molecular dynamics simulations could be used to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets like proteins, aiding in the rational design of new bioactive compounds.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Electronic structure, reaction energies | Predicting reactivity, guiding synthesis design. |

| Ab initio methods | Spectroscopic properties (NMR, IR) | Aiding in structural characterization. |

| Molecular Dynamics (MD) | Conformational analysis, binding modes | Understanding interactions with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Predicting the efficacy of novel derivatives. |

Applications in Emerging Technologies (e.g., bioelectronics, sensing)

Thiophenols are well-known for their ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces. This property is fundamental to various applications in nanotechnology, bioelectronics, and sensing. The presence of the fluorine atom in this compound offers a unique handle for both modifying surface properties and for analytical purposes (e.g., via ¹⁹F NMR).

Future research should investigate the formation and properties of SAMs derived from this compound. The impact of the fluoro and methoxy substituents on the packing, stability, and electronic properties of the monolayer could be explored. These tailored surfaces could be used to develop novel biosensors, where the thiophenol layer acts as a linker for immobilizing biomolecules. In the realm of molecular electronics, the dipole moment induced by the substituents could be harnessed to tune the work function of electrodes, potentially improving the performance of organic electronic devices.

In-depth Investigations into Structure-Activity Relationships for Biological Efficacy

While this compound is primarily a synthetic intermediate, its structural motifs are present in biologically active molecules. chemimpex.com Systematic investigations into the structure-activity relationships (SAR) of its derivatives could uncover novel therapeutic agents.

A focused research effort should be directed towards synthesizing a library of derivatives by modifying the core structure. For instance, the thiol group can be alkylated or incorporated into more complex heterocyclic systems. These new compounds could then be screened for various biological activities, such as enzyme inhibition or receptor binding. For example, studies on tropane derivatives have shown that replacing a methoxy group with a methylthio group can significantly alter binding affinity at monoamine transporters, providing useful SAR information for designing selective inhibitors. nih.gov A similar approach, systematically modifying the substituents on the phenyl ring of this compound and evaluating the biological impact, could lead to the identification of potent and selective drug candidates.

常见问题

Q. What are the recommended synthetic routes for 3-Fluoro-4-methoxythiophenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves functionalization of a thiophenol precursor. Key steps include:

- Fluorination : Electrophilic aromatic substitution (e.g., using Selectfluor®) or nucleophilic displacement of a nitro/chloro group with a fluoride source (e.g., KF in polar aprotic solvents) .

- Protection/Deprotection : Methoxy groups are often introduced via O-methylation of phenolic intermediates using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃) .

- Thiol Group Introduction : Reduction of disulfides or displacement reactions (e.g., using thiourea followed by hydrolysis).

Critical Parameters : - Temperature control (<0°C for fluorination to minimize side reactions).

- Purity of intermediates (≥95% by HPLC) to avoid competing pathways .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution (δ ~ -110 to -120 ppm for aryl-F) and ¹H NMR for methoxy (-OCH₃, δ ~3.8 ppm) and thiol (-SH, δ ~1.5 ppm with exchange broadening) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 159.03 (C₇H₇FOS) .

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (≥95%) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles due to thiol toxicity and potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile thiols.

- Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation to disulfides .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The fluorine atom increases electrophilicity at the para-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Example: Pd(PPh₃)₄ catalysis in DMF/H₂O at 80°C .

- Challenges : Competing deprotonation of the thiol group may require protecting groups (e.g., acetyl) prior to coupling .

- Data Contradictions : Some studies report reduced yields due to steric hindrance from the methoxy group; optimization via ligand screening (e.g., XPhos) is recommended .

Q. What strategies resolve discrepancies in reported biological activity data for thiophenol derivatives like this compound?

Methodological Answer:

Q. How can computational modeling predict the stability and degradation pathways of this compound under oxidative conditions?

Methodological Answer:

- DFT Calculations : Analyze bond dissociation energies (BDEs) to identify vulnerable sites (e.g., S-H bond BDE ~85 kcal/mol predicts rapid oxidation to disulfides) .

- Degradation Pathways : Simulate reaction coordinates for oxidation (e.g., H₂O₂-mediated) using Gaussian or ORCA software. Compare with experimental LC-MS data .

Key Research Challenges

Retrosynthesis Analysis